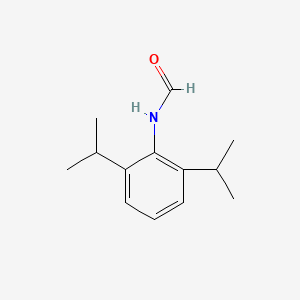

N-(2,6-Diisopropylphenyl)formamide

概要

説明

N-(2,6-Diisopropylphenyl)formamide: is an organic compound with the molecular formula C₁₃H₁₉NO. It is characterized by a non-planar structure where the 2,6-diisopropylphenyl ring is tilted at a dihedral angle of 77.4° with respect to the formamide group . This compound exists as two carbon-nitrogen bond rotomers in solution, but upon crystallization, it exclusively forms the cisoidal rotomer .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Diisopropylphenyl)formamide typically involves the reaction of 2,6-diisopropylaniline with formic acid or formic acid derivatives. The reaction is usually carried out under mild conditions to avoid decomposition of the formamide group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

化学反応の分析

Catalytic C–H Activation and Annulation Reactions

N-(2,6-Diisopropylphenyl)formamide participates in Ni–Al bimetallic-catalyzed dual C–H annulation with alkynes, enabling tertiary C(sp³)–H bond activation :

| Reaction Component | Conditions | Yield |

|---|---|---|

| Alkynes | Linear alkyl-substituted (C₂–C₈), OMe, or NH₂-functionalized alkynes | 82–98% |

| Catalyst | Ni–Al with bulky diamine-derived phosphine oxide ligand | — |

| Outcome | δ-Lactams via cyclization (tertiary C–H activation) | — |

Key Findings :

-

Steric hindrance from the 2,6-diisopropyl group is critical for successful tertiary C(sp³)–H activation, as less bulky analogs fail to react .

-

The reaction tolerates functional groups (e.g., ethers, amines) and cyclic/bridged tertiary C(sp³)–H bonds (e.g., cyclobutyl, 2-adamantyl) .

Functional Group Transformations

The formamide group undergoes selective transformations:

-

N–H δ-Lactam Formation : Treating annulation products with PhI(OAc)₂ removes the N-(2,6-diisopropylphenyl) group, yielding N–H δ-lactams .

-

Oxidation : Cerium ammonium nitrate (CAN) oxidizes the formamide to an amide, enabling further derivatization .

Physical Reactions and Solvate Formation

-

Toluene Solvate : Crystallization from toluene produces a 0.33-solvate structure, with disordered toluene molecules occupying channels in the crystal lattice .

-

Rotamer Dynamics : In solution, the compound exists as a 2:1 mixture of cis and trans rotamers due to hindered C–N bond rotation. Crystallization selectively yields the cis rotamer .

Kinetic and Mechanistic Insights

科学的研究の応用

Structural Characteristics

N-(2,6-Diisopropylphenyl)formamide exhibits a notable non-planar structure characterized by a significant dihedral angle of approximately 77.4° between the 2,6-diisopropylphenyl ring and the formamide group. This angle is the largest recorded among structurally characterized formamides, influencing its intermolecular interactions and potential applications .

Coordination Chemistry

One of the primary applications of this compound is in the synthesis of metal complexes. For instance:

- Formation of Organometallic Complexes : The compound can react with heavy alkaline earth metals (such as calcium, strontium, and barium) to form organoamide complexes. These complexes are significant for their role in nucleophilic substitution reactions, particularly with pentafluorobenzene, leading to the formation of valuable organometallic derivatives .

- N-Heterocyclic Carbenes (NHCs) : this compound is also used in the synthesis of NHCs, which are vital in catalysis and organic synthesis. The compound can be transformed into imidazolidin-2-ylidene derivatives that serve as effective ligands in various catalytic processes .

Material Science

The compound's unique structural properties make it suitable for applications in material science:

- Solid-State Chemistry : Research has shown that this compound can form solid solutions with other disubstituted N-phenylformamides and thioamides. This property is essential for developing new materials with tailored properties for electronic or photonic applications .

- Crystallization Studies : The crystallization behavior of this compound has been studied extensively to understand its solid-state interactions and potential for forming new crystalline materials .

Biological Applications

This compound exhibits interesting biological properties:

- Antimicrobial Activity : Some studies have indicated potential antimicrobial activities associated with this compound and its derivatives. This aspect could lead to further exploration in pharmaceutical applications where such compounds could serve as lead compounds for drug development .

- Hydrogen Bonding Interactions : The ability of this compound to form hydrogen bonds (N-H⋯O interactions) contributes to its stability and could play a role in biological systems where hydrogen bonding is crucial for molecular recognition processes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Coordination Chemistry | Formation of organometallic complexes; synthesis of NHCs for catalysis |

| Material Science | Development of solid solutions; studies on crystallization behavior |

| Biological Applications | Potential antimicrobial activity; hydrogen bonding interactions influencing stability |

作用機序

The mechanism of action of N-(2,6-Diisopropylphenyl)formamide involves its interaction with molecular targets through hydrogen bonding and steric effects. The bulky isopropyl groups on the phenyl ring increase torsional strain, affecting the compound’s reactivity and interaction with other molecules . The formamide group can participate in hydrogen bonding, forming stable complexes with various substrates .

類似化合物との比較

N,N’-Bis(2,6-diisopropylphenyl)formamidine: Similar in structure but with two formamidine groups.

2,6-Diisopropylaniline: Lacks the formamide group but shares the phenyl ring with isopropyl substituents.

Uniqueness: N-(2,6-Diisopropylphenyl)formamide is unique due to its large dihedral angle and the presence of bulky isopropyl groups, which significantly influence its chemical behavior and interactions .

生物活性

N-(2,6-Diisopropylphenyl)formamide is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural properties, and reported biological effects.

Chemical Structure and Properties

This compound is characterized by a formamide functional group attached to a bulky 2,6-diisopropylphenyl moiety. The presence of the diisopropyl groups provides steric hindrance that influences the compound's reactivity and interaction with biological targets.

- Molecular Formula : C14H19N

- Molecular Weight : 217.31 g/mol

- Structural Characteristics : The carbonyl group in the formamide moiety is positioned almost perpendicular to the aromatic ring plane, contributing to its unique conformational behavior .

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-diisopropylaniline with formic acid or its derivatives. The compound can be obtained in high yields through careful control of reaction conditions such as temperature and solvent choice. A notable study reported a yield of 92% during the synthesis process .

Antiproliferative Effects

Recent studies have indicated that this compound exhibits antiproliferative activity against various cancer cell lines. The mechanism behind this activity may involve the inhibition of specific cellular pathways crucial for cancer cell survival and proliferation.

- Case Study : A study demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value in the micromolar range, suggesting significant potential as an anticancer agent .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory properties. It has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission.

- Research Findings : Inhibitory assays revealed that this compound could effectively reduce AChE activity, which is relevant for conditions such as Alzheimer's disease .

Comparative Biological Activity

To provide a clearer understanding of this compound's biological activity, a comparison with other related compounds is useful. The following table summarizes key findings:

| Compound | Antiproliferative Activity | AChE Inhibition | Notes |

|---|---|---|---|

| This compound | Significant (IC50 ~ μM) | Moderate | Bulky substituents enhance selectivity |

| N-(4-Methoxyphenyl)formamide | Moderate | Low | Less steric hindrance |

| N,N-Dimethylformamide | Low | High | Common solvent, less selective |

特性

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-10H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCULERWAGEILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476554 | |

| Record name | N-(2,6-Diisopropylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84250-69-1 | |

| Record name | N-(2,6-Diisopropylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-Diisopropylphenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。